Hydrogen-Bond Donor Capacity: Indole NH vs. N-Methylindole or Indazole Analogs
The target compound possesses one hydrogen-bond donor (HBD, the indole NH), which is a critical parameter for membrane permeability, solubility, and target engagement. In contrast, closely related N-methylindole analogs or indazole-containing piperidine amides lack this donor capability. This difference is quantified by the HBD count: the target compound has an HBD count of 1, whereas N-methylindole analogs have 0 [1]. The presence of a single donor aligns with the preferred profile for orally bioavailable CNS-penetrant or kinase-targeted agents, where excessive HBDs (>3) or zero HBDs can both be detrimental to permeability.
| Evidence Dimension | Hydrogen-bond donor count |
|---|---|
| Target Compound Data | HBD = 1 (indole NH) |
| Comparator Or Baseline | N-Methylindole analog: HBD = 0; 5-bromoindole: HBD = 1 but lacks piperidine-pyrimidine scaffold |
| Quantified Difference | ΔHBD = 1 vs. N-methyl analog; scaffold-level differentiation vs. 5-bromoindole |
| Conditions | Computed from molecular structure (InChI Key: UXBCEJPVIHXUEU-UHFFFAOYSA-N) |
Why This Matters
A single HBD is optimal for balancing passive permeability and aqueous solubility in lead optimization; the target compound provides this feature while an N-methyl analog entirely lacks donor capacity, potentially altering target-binding thermodynamics and pharmacokinetics.
- [1] Kuujia.com. CAS No. 2034529-54-7: 3-{3-[(5-bromopyrimidin-2-yl)oxy]piperidine-1-carbonyl}-1H-indole. Product Data Sheet. Accessed 2026. View Source
